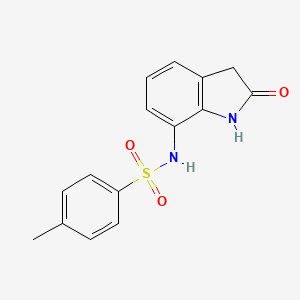![molecular formula C17H26N2 B7578481 1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as F15599, is a selective agonist of the serotonin 5-HT1A receptor, which is involved in a wide range of physiological processes, including mood regulation, anxiety, and pain perception. In
Mécanisme D'action
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and peripheral tissues. Activation of the 5-HT1A receptor leads to a variety of downstream signaling pathways that are involved in the regulation of mood, anxiety, pain perception, and other physiological processes. This compound has been shown to have high affinity and selectivity for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its interaction with the serotonin 5-HT1A receptor. Activation of the 5-HT1A receptor by this compound leads to a variety of downstream effects, including the inhibition of adenylyl cyclase, the activation of potassium channels, and the modulation of calcium signaling. These effects are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity, which are critical for the proper functioning of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine in lab experiments is its high affinity and selectivity for the serotonin 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise. In addition, the effects of this compound on other receptors and signaling pathways may need to be considered when interpreting the results of experiments.
Orientations Futures
There are many future directions for research on 1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine. One area of interest is the potential therapeutic applications of 5-HT1A receptor agonists in the treatment of depression and anxiety disorders. This compound has shown promise in preclinical studies as a potential antidepressant and anxiolytic agent. Another area of interest is the role of the 5-HT1A receptor in pain perception and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in preclinical studies, and further research is needed to determine its potential use as a therapeutic agent for pain and inflammatory disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential interactions with other receptors and signaling pathways.
Méthodes De Synthèse
The synthesis method for 1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine involves a series of chemical reactions that start with commercially available starting materials. The key steps involve the formation of the indene ring system, followed by the introduction of the piperidine and methylamine groups. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of this compound is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
Applications De Recherche Scientifique
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine has been used extensively in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. For example, this compound has been used to investigate the effects of serotonin signaling on mood regulation and anxiety, as well as the potential therapeutic applications of 5-HT1A receptor agonists in the treatment of depression and anxiety disorders. This compound has also been used to study the role of the 5-HT1A receptor in pain perception and inflammation, as well as the potential use of 5-HT1A receptor agonists as analgesics and anti-inflammatory agents.
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-18-12-14-7-9-19(10-8-14)13-15-5-6-16-3-2-4-17(16)11-15/h5-6,11,14,18H,2-4,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGGNXGCQUVWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)


![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)



![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)



